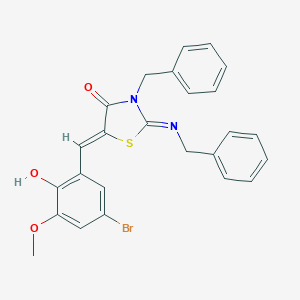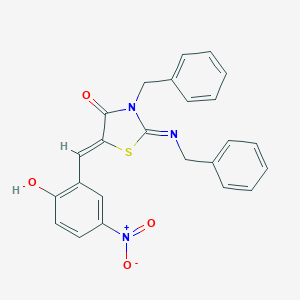![molecular formula C33H27FN2O2S B302493 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B302493.png)
2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as FNB-T-10, is a compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the benzothiophene family and has been found to exhibit a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In cancer cells, 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. In inflammation, 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the expression of pro-inflammatory cytokines. In neurodegenerative diseases, 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to inhibit the JNK signaling pathway, which is involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to exhibit several biochemical and physiological effects. In cancer cells, 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to induce apoptosis and inhibit cell proliferation. In inflammation, 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to reduce the expression of pro-inflammatory cytokines and inhibit the activation of immune cells. In neurodegenerative diseases, 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to reduce oxidative stress and inflammation and improve neuronal survival.
Vorteile Und Einschränkungen Für Laborexperimente
2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several advantages for lab experiments, including its high purity and stability. However, 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One potential direction is the development of 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives with improved solubility and bioavailability. Another direction is the study of 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in combination with other compounds for enhanced therapeutic effects. Additionally, the study of 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in animal models of disease could provide valuable insights into its potential therapeutic applications in humans.
Synthesemethoden
The synthesis of 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves the reaction of 2-fluorobenzyl bromide with 1-naphthylamine to form the intermediate 2-[(2-fluorobenzyl)amino]-1-naphthalene. This intermediate is then reacted with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid to form 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. The synthesis of 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied, and several modifications have been made to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. In inflammation research, 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines. In neurodegenerative disease research, 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
Produktname |
2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
|---|---|
Molekularformel |
C33H27FN2O2S |
Molekulargewicht |
534.6 g/mol |
IUPAC-Name |
2-[(Z)-[2-[(2-fluorophenyl)methoxy]naphthalen-1-yl]methylideneamino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C33H27FN2O2S/c34-28-16-8-5-11-23(28)21-38-29-19-18-22-10-4-6-14-25(22)27(29)20-35-33-31(26-15-7-9-17-30(26)39-33)32(37)36-24-12-2-1-3-13-24/h1-6,8,10-14,16,18-20H,7,9,15,17,21H2,(H,36,37)/b35-20- |
InChI-Schlüssel |
BBXVMQYZULKTDY-OJYCWLPVSA-N |
Isomerische SMILES |
C1CCC2=C(C1)C(=C(S2)/N=C\C3=C(C=CC4=CC=CC=C43)OCC5=CC=CC=C5F)C(=O)NC6=CC=CC=C6 |
SMILES |
C1CCC2=C(C1)C(=C(S2)N=CC3=C(C=CC4=CC=CC=C43)OCC5=CC=CC=C5F)C(=O)NC6=CC=CC=C6 |
Kanonische SMILES |
C1CCC2=C(C1)C(=C(S2)N=CC3=C(C=CC4=CC=CC=C43)OCC5=CC=CC=C5F)C(=O)NC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}aniline](/img/structure/B302411.png)
![2-[5-(3-Fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide](/img/structure/B302412.png)
![4-{4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}aniline](/img/structure/B302413.png)
![2-[(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B302416.png)
![4-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenylamine](/img/structure/B302417.png)
![ethyl 2-[(5-{2,5-dichloro-4-nitrophenyl}-2-furyl)methylene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302419.png)
![ethyl 5-(4-fluorophenyl)-2-[(5-{3-nitro-4-methylphenyl}-2-furyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302422.png)
![ethyl 5-(4-fluorophenyl)-7-methyl-3-oxo-2-{[2-(2-propynyloxy)-1-naphthyl]methylene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302423.png)
![ethyl 2-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302424.png)
![3-Benzyl-2-(benzylimino)-5-[(5-bromo-2-furyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B302426.png)


![5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B302429.png)
![4-[Bis(6-hydroxy-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile](/img/structure/B302430.png)